N-({N'-[(E)-(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide
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Overview
Description
N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydrazinecarbonyl group with an acenaphthylene moiety, an ethoxyphenyl group, and a methanesulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 1,2-dihydroacenaphthylene-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Acylation Reaction: : The hydrazone intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the acyl hydrazone derivative.
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Sulfonamide Formation: : The final step involves the reaction of the acyl hydrazone derivative with 4-ethoxyaniline and methanesulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the acenaphthylene moiety, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the hydrazone and sulfonamide groups, potentially yielding amine derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
The compound’s structure suggests it could interact with biological targets, such as enzymes or receptors, making it a potential lead compound in medicinal chemistry for developing new therapeutic agents.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its unique functional groups allow for diverse applications in material science.
Mechanism of Action
The mechanism by which N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: This compound shares structural similarities but differs in its functional groups and overall reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with different substituents that affect its chemical behavior and applications.
Uniqueness
N-({N’-[(E)-(1,2-Dihydroacenaphthylen-5-yl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its combination of functional groups, which provide a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-3-31-21-13-11-20(12-14-21)27(32(2,29)30)16-23(28)26-25-15-19-10-9-18-8-7-17-5-4-6-22(19)24(17)18/h4-6,9-15H,3,7-8,16H2,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
BRNJVWMRAWXKJI-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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